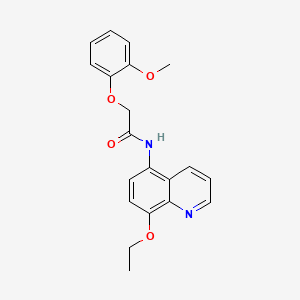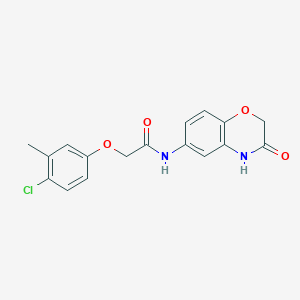![molecular formula C22H18ClN3O2S B11336251 N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11336251.png)
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a chlorinated phenyl group, a cyano-substituted pyridine ring, and a methoxyphenyl group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 4-methoxybenzaldehyde and malononitrile in the presence of a base such as piperidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-chloro-4-methylaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.
Biology
In biological research, the compound’s potential as a pharmacophore is explored. Its structural features make it a candidate for developing new drugs, particularly those targeting specific enzymes or receptors.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers investigate its efficacy and safety in treating various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H18ClN3O2S |
|---|---|
分子量 |
423.9 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H18ClN3O2S/c1-14-3-7-17(11-19(14)23)25-21(27)13-29-22-16(12-24)6-10-20(26-22)15-4-8-18(28-2)9-5-15/h3-11H,13H2,1-2H3,(H,25,27) |
InChIキー |
YNXATOMEBHSUNN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B11336171.png)
![N-(1,3-benzodioxol-5-yl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336174.png)
![N-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336181.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11336184.png)
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11336189.png)
![3-cyclohexyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336197.png)
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(4-ethylphenoxy)propan-1-one](/img/structure/B11336203.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-propoxybenzamide](/img/structure/B11336230.png)
![8-(4-fluorophenyl)-10-(4-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11336231.png)
![3-[(2-Phenoxyethyl)sulfanyl]-1H-1,2,4-triazole](/img/structure/B11336235.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-methylbutanamide](/img/structure/B11336237.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide](/img/structure/B11336252.png)
